Product packaging for Anidulafungin-d11(Cat. No.:)

Anidulafungin-d11

Cat. No.: B1160843
M. Wt: 1151.3
Attention: For research use only. Not for human or veterinary use.
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Description

Anidulafungin-d11 is a characterized chemical reference standard of the active pharmaceutical ingredient (API) Anidulafungin, where eleven hydrogen atoms have been replaced by deuterium, a stable hydrogen isotope . This deuterated analog is designed for use as an internal standard in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of antifungal drug development . By utilizing a deuterated internal standard like this compound, researchers can achieve superior accuracy and reliability in the mass spectrometric quantification of Anidulafungin, correcting for variations in sample preparation and instrument response. This compound serves as a critical tool for ensuring traceability against pharmacopeial standards (such as USP or EP) and for maintaining rigorous analytical standards in pharmaceutical research . The parent compound, Anidulafungin, is a semi-synthetic echinocandin antifungal drug that acts by non-competitively inhibiting the enzyme (1,3)-β-D-glucan synthase . This enzyme is essential for the synthesis of (1,3)-β-D-glucan, a key component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme leads to osmotic instability and fungal cell death, making it a vital target for antifungal therapy . This product is intended for analytical and research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₅₈H₆₂D₁₁N₇O₁₇

Molecular Weight

1151.3

Synonyms

1-[(4R,5R)-4,5-Dihydroxy-N2-[[4’’-(pentyloxy)[1,1’:4’,1’’-terphenyl]-4-yl]carbonyl]-L-ornithine]echinocandin B-d11;  Ecalta-d11;  Eraxis-d11;  LY 303366-d11

Origin of Product

United States

Synthesis and Isotopic Modification of Anidulafungin for Research Applications

Strategies for Deuterium (B1214612) Incorporation in Complex Molecules

The introduction of deuterium into intricate organic molecules like Anidulafungin (B1665494) requires specialized synthetic strategies that can achieve high levels of isotopic enrichment at specific molecular sites without altering the compound's fundamental chemical structure.

Targeted deuteration involves the selective replacement of specific protium (B1232500) (¹H) atoms with deuterium. This precision is crucial for creating effective internal standards and for probing metabolic pathways. nih.gov Common strategies include:

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves exposing a substrate to a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst (e.g., Palladium on carbon). mdpi.com The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms at activated positions.

Reduction with Deuterated Reagents: Carbonyl groups, double bonds, or other reducible functional groups can be treated with deuterated reducing agents. For instance, ketones and aldehydes can be reduced to deuterated alcohols using sodium borodeuteride (NaBD₄). nih.gov

Synthesis with Deuterated Building Blocks: This is one of the most precise methods, where a deuterated precursor or building block is incorporated during the total or semisynthesis of the target molecule. rsc.orgnih.gov This approach ensures that deuterium is located only at the desired positions, minimizing isotopic scrambling and leading to high isotopic purity. For complex molecules, this often represents the most viable strategy for producing highly enriched and specifically labeled compounds. rsc.org

The primary motivation for these approaches in drug development is often to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes at the site of deuteration, potentially improving a drug's pharmacokinetic profile. nih.govacs.org

Biosynthetic labeling is a powerful technique where living organisms are used to produce isotopically labeled compounds. This is achieved by supplying a culture medium enriched with stable isotope-labeled precursors. mit.edu For many complex natural products, biosynthesis is the only practical production method.

Anidulafungin's core structure is derived from Echinocandin B, a natural product obtained from the fermentation of the fungus Aspergillus nidulans. researchgate.netwikipedia.org In theory, the Echinocandin B nucleus could be deuterated by growing the fungus in a medium containing deuterated nutrients, such as D₂O or deuterated amino acids. The fungal enzymes would then incorporate these isotopes into the final peptide structure. nih.gov However, this approach typically leads to widespread and non-specific labeling. For a precisely labeled compound like Anidulafungin-d11, where the label is confined to a specific part of the molecule, a targeted chemical synthesis approach is more practical and controllable.

Methodological Considerations for this compound Synthesis

The synthesis of this compound is a multi-step process that combines biosynthetic and chemical methods, reflecting the semisynthetic nature of the parent drug.

Anidulafungin is produced via the semisynthesis of Echinocandin B. wikipedia.org The process involves the enzymatic deacylation of Echinocandin B to remove its native lipid side chain, followed by the chemical coupling of a new, synthetically prepared side chain. wikipedia.org In the case of Anidulafungin, this side chain is 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. chemicalbook.com

For this compound, the eleven deuterium atoms are located on the terminal pentyloxy group of this synthetic side chain. Therefore, the key step is the synthesis of a deuterated precursor for this side chain. A plausible chemical pathway involves:

Synthesis of a Deuterated Alkyl Halide: A fully deuterated pentyl bromide (1-bromopentane-d11) is synthesized from a deuterated precursor like pentanol-d12.

Alkylation of the Terphenyl Core: The terphenyl core, which contains a hydroxyl group, is alkylated with the 1-bromopentane-d11 (B42809) using a Williamson ether synthesis or similar reaction. This step attaches the deuterated pentyloxy tail.

Side Chain Activation and Coupling: The resulting deuterated terphenyl carboxylic acid is then "activated" (e.g., converted to an acyl chloride or active ester) and coupled to the amino group of the deacylated Echinocandin B nucleus to form the final this compound molecule. google.com

This building-block approach ensures that the deuterium label is confined exclusively to the pentyloxy side chain, resulting in a precisely defined isotopologue.

Characterization of this compound Isotopic Purity

A rigorous characterization using advanced analytical techniques is required to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Property Anidulafungin (Unlabeled) This compound (Labeled) Reference
Molecular Formula C₅₈H₇₃N₇O₁₇C₅₈H₆₂D₁₁N₇O₁₇ chemicalbook.com
Molecular Weight ~1140.24 g/mol ~1151.33 g/mol chemicalbook.com
Isotopic Label NoneDeuterium (d11)
Primary Use Antifungal TherapeuticResearch (Internal Standard) nih.govrsc.org

The primary analytical methods for characterizing this compound are detailed below.

Analytical Technique Purpose in Characterization of this compound Reference
High-Resolution Mass Spectrometry (HR-MS) Determines the precise mass of the molecule, confirming the incorporation of 11 deuterium atoms. It quantifies isotopic enrichment by analyzing the relative intensities of the different isotopologue peaks in the mass spectrum. rsc.org
Tandem Mass Spectrometry (MS/MS) Fragments the molecule to confirm that the deuterium label is located on the pentyloxy-terphenyl side chain. nih.gov
¹H NMR (Proton NMR) Confirms the absence of proton signals from the pentyloxy group, providing strong evidence for successful deuteration at that site. It also verifies the structural integrity of the rest of the molecule. escholarship.org
²H NMR (Deuterium NMR) Directly detects the deuterium atoms, confirming their presence and providing information about their chemical environment within the pentyloxy group. acs.orgacs.org
¹³C NMR Verifies the overall carbon skeleton of the molecule. The signals for the deuterated carbons may show splitting (due to C-D coupling) and a slight upfield shift. youtube.com
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the final product by separating it from any unreacted starting materials or synthesis byproducts. researchgate.net

By employing this combination of synthetic and analytical methodologies, researchers can produce and validate high-purity this compound, a critical reagent for advanced pharmaceutical research and development.

Advanced Analytical Methodologies for Anidulafungin and Its Deuterated Analogs

Development of Robust Chromatographic Methods for Anidulafungin (B1665494) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anidulafungin, offering high resolution and sensitivity. researchgate.net Its application is widespread, from bulk drug analysis to quantification in biological fluids. rasayanjournal.co.innih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an effective HPLC method requires careful optimization of its core components, including the stationary phase, mobile phase, and detection system, to achieve reliable separation and quantification. labtech.tn

Optimization of Stationary and Mobile Phases

The separation of anidulafungin is predominantly achieved using reversed-phase HPLC. oup.com C18-modified silica (B1680970) columns are the most frequently utilized stationary phases due to their hydrophobicity, which allows for effective retention and separation of the lipopeptide structure of anidulafungin. rasayanjournal.co.inceu.es Various C18 columns have been successfully employed, including Zodiac C18, Zorbax Eclipse XDB-C18, and Mediterranea SEA18. researchgate.netrasayanjournal.co.in Other stationary phases, like Zorbax SB-C8 and YMC ODS Pack AQ C18, have also been used. ceu.es

The mobile phase composition is critical and typically consists of a mixture of an organic solvent and an aqueous buffer. labtech.tn Acetonitrile is a commonly used organic solvent, often mixed with methanol (B129727) or used alone. researchgate.netrasayanjournal.co.inceu.es The aqueous component is usually a buffer solution, such as phosphate (B84403) buffer, ammonium (B1175870) acetate, or trifluoroacetic acid (TFA) in water, which helps to control the pH and improve peak shape. rasayanjournal.co.inceu.es The pH of the mobile phase is a key parameter; for instance, a pH of 4.7 has been used to achieve good separation. rasayanjournal.co.in The elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time). rasayanjournal.co.inceu.es For example, one method utilized a gradient of aqueous formic acid and acetonitrile. ceu.es

Table 1: Examples of Optimized Stationary and Mobile Phases for Anidulafungin HPLC Analysis

Stationary Phase (Column) Mobile Phase Composition Elution Mode Reference
Mediterranea SEA18 (15x0.4 cm, 5 µm) C18 0.037 M sodium dihydrogen phosphate buffer, acetonitrile, and methanol (40:50:10, v/v/v) Isocratic researchgate.netingentaconnect.com
Zodiac C18 (150x4.6 mm, 3.0 µm) Trifluoroacetic acid buffer: Acetonitrile (52:48 %v/v), pH 4.7 Isocratic rasayanjournal.co.in
Zodiac C18 (150x4.6 mm, 3 µm) Mobile Phase A: Phosphate buffer; Mobile Phase B: Acetonitrile Gradient rasayanjournal.co.in
YMC ODS Pack AQ C18 (150 x 4.6 mm; 3 µm) Acetonitrile: water: 0.1% v/v trifluoroacetic acid (48:52:1), pH 4.7 Isocratic ceu.es
Zorbax SB-C8 (250 x 4.6 mm, 5 μm) 0.005M ammonium phosphate buffer: methanol (55:45) Isocratic ceu.es
Kinetex C18 (100 × 2.1 mm, 2.6 μm) Aqueous formic acid (1 mL L-1, pH 3.0) and acetonitrile Gradient (10% to 60% ramp) ceu.es
Detection Techniques in HPLC (e.g., UV, PDA)

Ultraviolet (UV) detection is a common and cost-effective technique for quantifying anidulafungin. researchgate.net The selection of the detection wavelength is crucial for sensitivity. Anidulafungin exhibits significant UV absorbance, with wavelengths around 300 nm to 310 nm often selected for analysis. rasayanjournal.co.inoup.com For instance, specific methods have utilized detection at 300 nm, 304 nm, and 310 nm. researchgate.netrasayanjournal.co.inoup.com

A Photodiode Array (PDA) detector offers an advantage over a standard UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. ceu.es This capability is useful for assessing peak purity and confirming the identity of the analyte, which is particularly beneficial during method development and in forced degradation studies. ceu.esresearchgate.net One validated isocratic method for quantifying anidulafungin in bulk and parenteral dosage forms employed a PDA detector. ceu.es

Method Validation Parameters for Anidulafungin Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). rasayanjournal.co.innih.gov Key validation parameters include linearity, accuracy, and precision. rasayanjournal.co.in

Linearity and Calibration Curve Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. ijsr.net This is established by analyzing a series of standards of known concentrations and constructing a calibration curve. researchgate.net The relationship is typically evaluated by linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. rasayanjournal.co.in A value close to 1.000 indicates a strong linear relationship. rasayanjournal.co.in

For anidulafungin analysis, methods have demonstrated excellent linearity over various concentration ranges. For example, one UV-HPLC method showed linearity from 15 to 300 µg/mL with an r² of 0.999. researchgate.netingentaconnect.com Another study reported a linear range of 1 to 10 µg/mL in both human plasma and saline, with a correlation coefficient (r) of ≥ 0.995. oup.com A separate method for assay determination found a regression coefficient of 1.000 over a range of 50% to 150% of the standard concentration. rasayanjournal.co.in

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijsr.net Precision is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is often expressed as the relative standard deviation (%RSD). researchgate.netoup.com

Validated HPLC methods for anidulafungin have consistently shown high accuracy and precision. In one study, the accuracy was reported as 5.8%, with intra-day and inter-day precision values of 0.6% and 4.2%, respectively. researchgate.netingentaconnect.com Another method for analysis in human plasma and saline reported intra-assay %RSD of 1.60–1.81% (plasma) and 1.96–3.70% (saline), and inter-assay %RSD of 2.41–7.25% (plasma) and 1.31–3.16% (saline). oup.com An accuracy assessment determined by recovery studies found mean recoveries between 101.0% and 101.5%. rasayanjournal.co.in

Table 2: Summary of Validation Parameters for Anidulafungin Quantification

Parameter Reported Findings Reference
Linearity Range 15–300 µg/mL researchgate.netingentaconnect.com
1–10 µg/mL oup.com
50% to 150% of test concentration rasayanjournal.co.in
Correlation Coefficient r² = 0.999 researchgate.netingentaconnect.com
r ≥ 0.995 oup.com
r = 1.000 rasayanjournal.co.in
Accuracy 5.8% researchgate.netingentaconnect.com
Mean % Recovery: 101.0 - 101.5% rasayanjournal.co.in
Relative Error (Accuracy) for LLQ (1 µg/mL): 6.70% oup.com
Intra-day Precision (%RSD) 0.6% researchgate.netingentaconnect.com
1.60–1.81% (in plasma) oup.com
1.96–3.70% (in saline) oup.com
Inter-day Precision (%RSD) 4.2% researchgate.netingentaconnect.com
2.41–7.25% (in plasma) oup.com
1.31–3.16% (in saline) oup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.com For Anidulafungin, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with different detectors, have established varying LOD and LOQ values depending on the method and the matrix being analyzed. rasayanjournal.co.inceu.es

In one study utilizing RP-HPLC, the LOD and LOQ for Anidulafungin were found to be 3.06 µg/ml and 9.27 µg/ml, respectively. rasayanjournal.co.in Another RP-HPLC method reported significantly lower limits, with an LOD of 0.083 ppm and an LOQ of 0.250 ppm. rasayanjournal.co.in A separate study using an HPLC-UV method determined the lower limit of quantification (LLOQ) to be 15 µg/mL. ceu.es For bioanalytical applications, such as quantifying Anidulafungin in plasma, an LC-MS/MS method reported an LLOQ of 50 ng/mL. nih.gov Another LC-MS/MS method for simultaneous quantification of multiple antifungals in plasma established an LOD of 8.3 ng/ml and an LLOQ of 64 ng/ml for Anidulafungin. asm.org

LOD and LOQ Values for Anidulafungin in Various Studies
Analytical MethodMatrixLODLOQ/LLOQSource
RP-HPLCNot Specified3.06 µg/ml9.27 µg/ml rasayanjournal.co.in
RP-HPLCNot Specified0.083 ppm0.250 ppm rasayanjournal.co.in
HPLC-UVPerfusion SolutionNot Reported15 µg/mL ceu.es
LC-MS/MSHuman PlasmaNot Reported50 ng/mL nih.gov
LC-MS/MSPlasma, PBMC, PMN, Erythrocytes8.3 ng/ml64 ng/ml asm.org
HPLCPlasma0.05 mg/literNot Reported nih.gov
HPLCVitreous Humor0.006 mg/literNot Reported nih.gov
Robustness and Stability-Indicating Capabilities

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijapbjournal.com Stability-indicating methods are crucial for demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products. researchgate.net

Several studies have demonstrated the robustness of HPLC methods for Anidulafungin analysis. rasayanjournal.co.inijsr.net Method parameters such as flow rate, column temperature, mobile phase composition, and pH have been intentionally varied to assess the method's performance. rasayanjournal.co.inijapbjournal.comijsr.net The results from these studies have consistently shown that the methods are robust, with system suitability criteria being met under these varied conditions. rasayanjournal.co.in

Forced degradation studies are a key component of validating a stability-indicating method. Anidulafungin has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. researchgate.net The developed HPLC methods were able to effectively separate the intact Anidulafungin from its degradation products, confirming their stability-indicating nature. researchgate.net For instance, one study showed that Anidulafungin undergoes degradation at physiologic temperature and pH to a ring-opened peptide that lacks antifungal activity. researchgate.net Another study identified an open-ring form of Anidulafungin as an isobaric interference in plasma samples, necessitating the redevelopment of the chromatographic method to ensure accurate quantification. nih.gov

Applications of Mass Spectrometry (MS) in Anidulafungin Research

Mass spectrometry has become an indispensable tool in pharmaceutical analysis, offering high sensitivity and selectivity for the quantification and structural elucidation of drugs and their metabolites. thermofisher.comasm.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Anidulafungin Quantification

LC-MS/MS is a powerful technique for the quantitative analysis of drugs in complex biological matrices. asm.org Several LC-MS/MS methods have been developed and validated for the quantification of Anidulafungin in human plasma. nih.govasm.orgnih.gov These methods are essential for pharmacokinetic studies, which describe how the body absorbs, distributes, metabolizes, and excretes a drug. nih.gov

In LC-MS/MS, quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ijpras.comnih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions (fragments). This highly specific detection minimizes interference from other components in the sample.

For Anidulafungin, the doubly charged ion is often used for quantification. One study reported using the transition of the doubly charged precursor ion [M+2H]2+ at m/z 570.8 to a product ion. researchgate.net In another method, the precursor to product ion pair of 1,140.8 → 1,122.8 was used for Anidulafungin. nih.gov Some methods have also utilized the negative ion mode, monitoring the [M-H]- ion. lcms.cz The use of a deuterated internal standard, such as Anidulafungin-d11, with its own specific ion transition, is crucial for correcting for any variability in the analytical process. nih.gov

Ion Transitions for Anidulafungin in LC-MS/MS Analysis
Precursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
1140.81122.8Positive nih.gov
570.8 ([M+2H]2+)Not SpecifiedPositive researchgate.net
1220.69Not SpecifiedPositive unav.edu

When analyzing samples from biological matrices like plasma, matrix effects can pose a significant challenge. sci-hub.se These effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components interfere with the ionization of the target analyte, leading to inaccurate quantification. thermofisher.com

Researchers employ various strategies to mitigate matrix effects. These include efficient sample preparation techniques like protein precipitation and the use of a stable isotope-labeled internal standard, such as this compound. nih.govsci-hub.se The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. sci-hub.se Studies on Anidulafungin have systematically investigated matrix effects by comparing the analyte's response in the presence and absence of the matrix. nih.govresearchgate.net These investigations have confirmed that with appropriate sample preparation and the use of a suitable internal standard, the influence of matrix effects can be minimized, ensuring the reliability of the quantitative results. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, provides highly accurate mass measurements. thermofisher.comijpras.com This capability is invaluable for identifying unknown metabolites of a drug. mdpi.comnih.gov By determining the precise elemental composition of a metabolite, HRMS allows for the elucidation of its structure, which is crucial for understanding the drug's metabolic pathways. europa.eu

In the context of Anidulafungin research, HRMS can be employed to identify and characterize its degradation products and metabolites. researchgate.net Anidulafungin is known to undergo chemical degradation to a primary open-ring peptide that lacks antifungal activity. researchgate.netnih.gov HRMS, coupled with liquid chromatography, can separate these related substances from the parent drug and provide the accurate mass data needed to confirm their identities. This is essential for ensuring the quality and stability of the pharmaceutical product and for understanding its fate in the body. While specific studies detailing the use of HRMS for Anidulafungin metabolite identification are not extensively published, the technology's application in identifying impurities and degradation products of similar complex molecules is well-established. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantitative determination of a substance in a sample. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard or "spike," to the sample. osti.govresearchgate.net This deliberately alters the natural isotopic ratio of the analyte in the mixture. researchgate.net After the spike has been added and thoroughly mixed to ensure homogenization with the sample, the analyte of interest is chemically purified from the bulk sample. osti.gov

The core of the IDMS method lies in the measurement of the altered isotope ratio of the spiked sample using a mass spectrometer. osti.gov Since the amount of the isotopic spike added is precisely known, and the isotope ratio of the final mixture can be accurately measured, the initial concentration of the analyte in the original sample can be calculated with high precision. osti.gov A key advantage of this technique is that quantitative recovery of the analyte after spiking is not necessary, as the ratio of the native analyte to the isotopic standard remains constant throughout the extraction and analysis process. osti.govnih.gov This makes IDMS particularly robust, as it effectively corrects for sample loss during preparation and variations in instrument response. nih.govsigmaaldrich.com The technique can be applied to a wide range of analytes and sample types and is considered a definitive method for high-accuracy quantification. osti.govnih.gov

Role of this compound as an Internal Standard in Quantitative Analytical Methods

This compound is the deuterated analog of Anidulafungin, a semi-synthetic echinocandin antifungal agent. bocsci.com It serves as an ideal internal standard for the quantitative analysis of Anidulafungin in complex matrices, such as biological fluids, using hyphenated chromatographic and mass spectrometric techniques. clearsynth.comcrimsonpublishers.com this compound has a chemical structure nearly identical to Anidulafungin, but with eleven deuterium (B1214612) atoms replacing hydrogen atoms, resulting in a higher molecular weight. bocsci.comcymitquimica.com This mass difference allows a mass spectrometer to distinguish between the analyte (Anidulafungin) and the internal standard (this compound), while their shared physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. sigmaaldrich.com

The use of this compound is critical in bio-analysis and therapeutic drug monitoring (TDM) where accurate measurement of Anidulafungin concentration is essential. clearsynth.comlcms.cz In these applications, a known quantity of this compound is added to the patient sample (e.g., plasma or serum) at the beginning of the analytical process. sigmaaldrich.com By tracking the signal of this compound alongside the native drug, analysts can correct for variability in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug. crimsonpublishers.com

Table 1: Physicochemical Properties of Anidulafungin and this compound

PropertyAnidulafunginThis compound
Molecular Formula C₅₈H₇₃N₇O₁₇ pfizermedicalinformation.comchemicalbook.comC₅₈H₆₂D₁₁N₇O₁₇ bocsci.comcymitquimica.com
Molecular Weight 1140.25 g/mol tlcstandards.com1151.33 g/mol cymitquimica.comtlcstandards.com
CAS Number 166663-25-8 clearsynth.com1123186-04-8 clearsynth.com
Synonyms Eraxis, Ecalta, LY 303366 pfizermedicalinformation.comchemicalbook.comEraxis-d11, Ecalta-d11, LY 303366-d11 bocsci.com

Advantages of Stable Isotope Internal Standards in LC-MS/MS

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govcrimsonpublishers.com This preference is due to several distinct advantages over using structural analogs or other types of internal standards.

Correction for Matrix Effects : Biological samples are complex matrices that can contain substances that interfere with the ionization of the target analyte, either suppressing or enhancing its signal. musechem.com Because a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. sigmaaldrich.com By calculating the ratio of the analyte signal to the SIL-IS signal, these effects are effectively nullified, leading to more accurate quantification. crimsonpublishers.commusechem.com

Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. sigmaaldrich.com A SIL-IS, added at the beginning of the workflow, experiences the same proportional losses as the analyte. nih.gov The constant analyte-to-IS ratio ensures that the final calculated concentration is unaffected by this variability. nih.gov

Improved Precision and Accuracy : By correcting for both matrix effects and procedural losses, SIL-IS significantly reduce analytical variation. crimsonpublishers.com This results in improved precision (reproducibility) and accuracy (closeness to the true value) of the measurements, which is crucial for clinical and research applications. crimsonpublishers.comnih.gov

Co-elution with Analyte : SIL-IS and their non-labeled counterparts have nearly identical chromatographic retention times. sigmaaldrich.com This co-elution ensures that both compounds are subjected to the same conditions at the same time as they enter the mass spectrometer, further improving the reliability of the quantification. bioanalysis-zone.com

Enhanced Specificity and Sensitivity : The use of a SIL-IS in conjunction with LC-MS/MS provides high analytical specificity, as quantification is based on both the retention time and the specific mass-to-charge (m/z) transitions of the analyte and the standard. nih.gov This high degree of selectivity allows for the detection and quantification of very low concentrations of the analyte. silantes.com

Integration into Analytical Method Validation (AMV) and Quality Control (QC)

This compound is an essential component in the development, validation, and routine use of analytical methods for its non-deuterated counterpart, Anidulafungin. clearsynth.comaxios-research.com Its integration is critical for meeting the stringent requirements of regulatory bodies for analytical method validation (AMV) and for ensuring the ongoing reliability of results through quality control (QC). clearsynth.comceu.es

During AMV, this compound is used to establish key performance characteristics of the assay. ceu.esresearchgate.net This includes assessing linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). farmaciajournal.com For instance, accuracy and precision are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) prepared in the relevant biological matrix. researchgate.net The consistent response ratio between Anidulafungin and this compound across these levels demonstrates the method's reliability. crimsonpublishers.com

In routine analysis, QC samples are run with every batch of study samples to monitor the performance of the method over time. ceu.es These QC samples, containing known concentrations of Anidulafungin and a fixed amount of this compound, must fall within predefined acceptance criteria to ensure the validity of the results for the unknown samples in the batch. researchgate.netnih.gov The use of this compound in these QC samples helps to identify and troubleshoot issues related to sample processing or instrument performance, thereby ensuring the integrity of the data generated. clearsynth.comceu.es

Table 2: Example Parameters for Analytical Method Validation using a Stable Isotope Internal Standard

This table presents typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method, as would be applied to an assay for Anidulafungin using this compound.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.govCorrelation coefficient (r²) ≥ 0.99 researchgate.net
Intra-day Precision The precision of the assay when performed on the same day under the same operating conditions. nih.govCoefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) farmaciajournal.com
Inter-day Precision The precision of the assay when performed on different days. nih.govCoefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) farmaciajournal.com
Accuracy The closeness of the mean test results to the true concentration. farmaciajournal.comMean value should be within ±15% of the nominal value (±20% at LLOQ) researchgate.net
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govSignal should be ≥ 5 times the blank response; accuracy and precision criteria must be met.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. farmaciajournal.comNo significant interfering peaks at the retention time of the analyte and internal standard in blank samples.

Mechanistic Investigations and in Vitro Pharmacological Profiling of Anidulafungin

Elucidation of Antifungal Mechanism of Action

The antifungal efficacy of anidulafungin (B1665494) is rooted in its targeted disruption of a vital fungal cellular process, setting it apart from antifungal agents that may interact with mammalian cells.

Inhibition of 1,3-β-D-Glucan Synthase

Anidulafungin, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme 1,3-β-D-glucan synthase. drugbank.comwikipedia.orgnih.govnih.gov This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells. nih.govopenaccessjournals.comoup.com The inhibition is noncompetitive, meaning anidulafungin binds to a site on the enzyme distinct from the substrate binding site, leading to a disruption of glucan polymer formation. openaccessjournals.comoup.comchemicalbook.com This targeted action against a uniquely fungal structure accounts for the selective toxicity of anidulafungin. nih.govopenaccessjournals.com

Impact on Fungal Cell Wall Integrity and Biosynthesis

By blocking the production of 1,3-β-D-glucan, anidulafungin compromises the structural integrity of the fungal cell wall. nih.govnih.govnumberanalytics.com This essential polymer provides rigidity and protects the fungal cell from osmotic stress. nih.gov Its depletion leads to a weakened cell wall, rendering the fungus susceptible to osmotic lysis and subsequent cell death. nih.govdovepress.com This mechanism of action results in a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species, where it causes morphological changes like the formation of short, branched hyphae. nih.govopenaccessjournals.comreviberoammicol.com

In Vitro Susceptibility Testing Methodologies

Standardized in vitro testing is fundamental to understanding the antifungal spectrum of anidulafungin and guiding its potential clinical applications.

Standardized Reference Methods for Fungal Pathogens (e.g., CLSI)

The Clinical and Laboratory Standards Institute (CLSI) has established reference broth microdilution methods, such as the M27 and M38-A2 documents, for the antifungal susceptibility testing of yeasts and molds, respectively. nih.govasm.orgasm.orgnih.gov These standardized procedures ensure the reproducibility and comparability of susceptibility data across different laboratories. asm.org For echinocandins like anidulafungin when tested against Aspergillus, the endpoint is the minimum effective concentration (MEC), defined as the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms. nih.gov For Candida species, the minimum inhibitory concentration (MIC) is determined, typically after 24 hours of incubation, as the lowest concentration that causes a significant reduction in growth. asm.org Studies have shown that anidulafungin can be a reliable surrogate marker for predicting the susceptibility of several Candida species to other echinocandins. asm.orgasm.org

Assessment of Activity Against Diverse Fungal Species (e.g., Candida, Aspergillus)

Anidulafungin has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens.

Activity against Candida species:

Anidulafungin is highly active against most Candida species, including those that may be resistant to azoles and amphotericin B. openaccessjournals.comnih.gov Susceptibility testing across large collections of clinical isolates has consistently shown low MIC values for species such as Candida albicans, Candida glabrata, and Candida tropicalis. asm.org While still susceptible, Candida parapsilosis typically exhibits higher MICs compared to other common Candida species. nih.govasm.org

Below is a table summarizing the in vitro activity of anidulafungin against various Candida species from a large surveillance study.

Candida SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans12290.030.06≤0.015–1
C. glabrata4220.030.06≤0.015–1
C. tropicalis2140.030.06≤0.015–2
C. parapsilosis211120.06–4
C. krusei540.060.12≤0.015–0.25

Data adapted from a study utilizing CLSI methodology. asm.org MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

Activity against Aspergillus species:

Anidulafungin also exhibits excellent in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus. openaccessjournals.comnih.govasm.org Head-to-head comparisons have shown that anidulafungin and micafungin (B1204384) are slightly more potent than caspofungin against Aspergillus isolates. nih.gov

The following table presents a comparison of the in vitro activity of three echinocandins against a large collection of Aspergillus isolates.

Aspergillus SpeciesAntifungal AgentMEC₅₀ (µg/mL)MEC₉₀ (µg/mL)MEC Range (µg/mL)
A. fumigatus (n=391)Anidulafungin0.0070.0150.002–0.06
Caspofungin0.030.030.008–0.12
Micafungin0.0070.0150.002–0.06
A. flavus (n=64)Anidulafungin0.0040.0070.002–0.015
Caspofungin0.0150.0150.008–0.03
Micafungin0.0040.0070.002–0.015
A. niger (n=46)Anidulafungin0.0040.0070.002–0.015
Caspofungin0.0080.0150.004–0.03
Micafungin0.0040.0070.002–0.015
A. terreus (n=25)Anidulafungin0.0040.0070.002–0.015
Caspofungin0.0080.0150.004–0.03
Micafungin0.0040.0070.002–0.015

Data sourced from a comparative study using the CLSI M38-A2 method. nih.gov MEC₅₀ and MEC₉₀ represent the minimum effective concentrations required to inhibit 50% and 90% of the isolates, respectively.

Evaluation of Combination Antifungal Therapies In Vitro

The potential for synergistic or additive effects has led to in vitro investigations of anidulafungin in combination with other classes of antifungal agents.

Combination with Polyenes (Amphotericin B): Studies exploring the combination of anidulafungin with amphotericin B against Candida biofilms have yielded mixed results. A synergistic effect was observed against C. albicans and C. glabrata biofilms, significantly reducing their metabolic activity. oup.comresearchgate.netoup.com However, the same combination showed no interaction against biofilms of C. tropicalis and C. parapsilosis. oup.comresearchgate.netoup.com Against Candida auris, combining amphotericin B with anidulafungin resulted in synergistic and fungicidal outcomes, suggesting a potential strategy to enhance efficacy. mdpi.com

Combination with Azoles (Voriconazole): In vitro studies of anidulafungin combined with voriconazole (B182144) have generally shown indifferent interactions against both Aspergillus species and Candida biofilms. oup.comresearchgate.netoup.comasm.org For Aspergillus, checkerboard and agar (B569324) diffusion methods revealed indifferent results for the vast majority of isolates tested. asm.org Similarly, against biofilms of five different Candida species, the combination of anidulafungin and voriconazole demonstrated no significant interaction. oup.comresearchgate.net However, some in vitro pharmacokinetic/pharmacodynamic models have suggested an additive effect against A. fumigatus, particularly for isolates with higher voriconazole MICs. nih.gov

Synergy and Antagonism Assessment Protocols (e.g., Flow Cytometry, Checkerboard)

The evaluation of anidulafungin's interactions with other antifungal agents is crucial for optimizing treatment strategies for fungal infections. biorxiv.org Two primary methods, the checkerboard assay and flow cytometry, are employed to determine whether these interactions are synergistic, antagonistic, or indifferent. researchgate.netresearchgate.net

The checkerboard method is a widely used in vitro technique to assess drug interactions. researchgate.net It involves a microdilution format where decreasing concentrations of two drugs are combined to determine their effect on fungal growth. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy, an index > 0.5 to 4 suggests no interaction (indifference), and an index > 4 signifies antagonism. researchgate.net

Flow cytometry offers a more rapid and detailed alternative for assessing antifungal combinations. nih.govasm.org This technique uses fluorescent dyes to differentiate between live and dead fungal cells after exposure to the drugs. researchgate.net For instance, a study evaluating the combination of anidulafungin with amphotericin B used the membrane potential marker DiBAC(4)3. The interaction was determined by a staining index (SI), where an SI > 4 indicated synergy, an SI between 1 and 4 meant no interaction, and an SI < 1 suggested antagonism. nih.gov When combined with azoles, the metabolic marker FUN-1 was used with the same SI interpretation. nih.gov

Research has shown that the combination of anidulafungin and amphotericin B demonstrated synergy against 46% of Candida isolates by flow cytometry and 43% by the checkerboard method. nih.gov Antagonism was observed in 5% and 8% of isolates, respectively. nih.gov For combinations with azoles, synergy was found in 36% of isolates by flow cytometry and 44% by the checkerboard method, with antagonism in 3% for both methods. nih.gov A high level of agreement (0.91) was found between the two methods, validating flow cytometry as a reliable and rapid tool for these assessments. nih.gov

Table 1: Comparison of Synergy and Antagonism Assessment Methods for Anidulafungin Combinations

Method Principle Combination Synergy (%) Antagonism (%) No Interaction (%) Reference
Checkerboard Measures fungal growth inhibition across a matrix of drug concentrations. Anidulafungin + Amphotericin B 43 8 49 nih.gov
Anidulafungin + Azoles 44 3 53 nih.gov
Flow Cytometry Uses fluorescent dyes to assess cell viability and metabolic activity. Anidulafungin + Amphotericin B 46 5 49 nih.gov
Anidulafungin + Azoles 36 3 61 nih.gov

In Vitro Degradation Studies of Anidulafungin

Anidulafungin's clearance from the body is unique as it is primarily driven by slow chemical degradation rather than enzymatic metabolism. nih.govoup.com

Chemical Degradation Pathways at Physiologic Conditions

Under physiologic conditions (pH 7.4 and 37°C), anidulafungin undergoes slow chemical degradation. nih.goveuropa.eupfizermedicalinformation.comeuropa.eu This process involves the hydrolysis of the anidulafungin molecule, leading to the opening of its cyclic peptide ring. europa.eupfizermedicalinformation.comeuropa.eudrugbank.com The in vitro half-life for this degradation is approximately 24 hours. europa.eupfizermedicalinformation.comeuropa.eue-lactancia.org This chemical instability at physiological pH and temperature is the main route of its biotransformation. europa.eupfizermedicalinformation.comeuropa.eu

Identification of Degradation Products

The initial degradation of anidulafungin results in a primary, ring-opened peptide product. europa.eupfizermedicalinformation.comeuropa.eudrugbank.com This primary degradant has been shown to lack antifungal activity. nih.goveuropa.eupfizermedicalinformation.com Further degradation of this open-ringed product occurs, likely facilitated by plasma peptidases, forming smaller peptidic degradants. nih.govoup.com These subsequent degradation products are also inactive. oup.com Ultimately, these degradation products are eliminated predominantly through biliary excretion into the feces. nih.govoup.comeuropa.eu

Table 2: In Vitro Degradation of Anidulafungin

Condition Process Primary Product Product Activity Half-life Reference
Physiologic (pH 7.4, 37°C) Slow chemical hydrolysis Ring-opened peptide Inactive ~24 hours nih.goveuropa.eupfizermedicalinformation.comeuropa.eu

Pharmacokinetic and Metabolic Research Approaches Utilizing Deuterated Anidulafungin

Preclinical Pharmacokinetic Study Design and Analysisclearsynth.comrug.nl

Preclinical studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. The use of deuterated compounds like Anidulafungin-d11 in these early stages ensures the generation of robust and reliable pharmacokinetic data.

Various animal models have been employed to evaluate the pharmacokinetic properties of anidulafungin (B1665494). These studies are essential for establishing dose-exposure relationships and for predicting pharmacokinetic behavior in humans.

Rabbit Models: Rabbits, particularly neutropenic rabbit models, have been extensively used to study the pharmacokinetics and pharmacodynamics of anidulafungin against disseminated candidiasis and aspergillosis. openaccessjournals.comasm.orgoup.com In one study using normal rabbits, anidulafungin demonstrated linear plasma pharmacokinetics over a wide dose range, which was best described by a three-compartment open pharmacokinetic model. asm.org Following multiple doses, the highest drug concentrations were found in the lung and liver, followed by the spleen and kidney. asm.org

Murine Models: Neutropenic mouse models of disseminated candidiasis have also been utilized. researchgate.net These studies have been instrumental in identifying the pharmacokinetic/pharmacodynamic (PK/PD) indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), that are most predictive of treatment success. researchgate.net

Below is a table summarizing pharmacokinetic parameters of anidulafungin observed in a rabbit model.

ParameterValue (Mean ± SEM)Notes
Volume of Distribution (Vss)0.953 ± 0.05 to 1.636 ± 0.22 L/kgRepresents the theoretical volume into which the drug distributes.
Clearance (CL)0.107 ± 0.01 to 0.149 ± 0.00 L/kg/hMeasures the rate at which the drug is removed from the body.
Terminal Half-Life (t1/2)Significantly prolonged at higher doses after multiple administrations.

Data derived from a study in normal rabbits. asm.org

Population pharmacokinetic (PopPK) modeling is a statistical approach used to analyze sparse and rich pharmacokinetic data from a target patient population. It helps to identify and quantify the sources of variability in drug concentrations among individuals and to determine the influence of various patient characteristics (covariates) on the drug's pharmacokinetics. nih.govasm.org For anidulafungin, PopPK analyses have been conducted using data from Phase II and III clinical studies to characterize its behavior in patients with serious fungal infections. oup.comnih.gov

Two primary methods are used to analyze pharmacokinetic data: non-compartmental analysis (NCA) and compartmental analysis.

Non-Compartmental Analysis (NCA): This method is model-independent and uses algebraic equations to estimate key pharmacokinetic parameters like the area under the concentration-time curve (AUC), maximum concentration (Cmax), and clearance (CL). nih.govallucent.com NCA is often faster and more cost-efficient for standard pharmacokinetic assessments. allucent.com Studies in critically ill ICU patients have used NCA to determine the pharmacokinetic parameters of anidulafungin at steady state. nih.govnih.govoup.com

Compartmental Analysis: This approach uses mathematical models to describe the body as a series of interconnected compartments (e.g., central, peripheral). allucent.com Anidulafungin's pharmacokinetics have been successfully described by two- and three-compartment models. asm.orgasm.orgnih.gov A two-compartment model with first-order elimination has been frequently used in population pharmacokinetic analyses to fit data from patients with various fungal infections. asm.orgnih.govasm.org This method is particularly useful for simulating drug concentrations over time and for understanding the distribution phase of the drug. allucent.com

ParameterNon-Compartmental (ICU Patients) nih.govCompartmental (General Patients) nih.gov
AUC0–24 (mg·h/L)92.7110.3
Cmax (mg/L)7.77.2
Clearance (L/h)1.30.9
Vss (L)50.639.3

Comparison of average pharmacokinetic parameters of anidulafungin estimated by non-compartmental and compartmental methods. nih.gov

A key component of PopPK modeling is the identification of covariates that explain inter-individual variability in pharmacokinetic parameters. simulations-plus.com For anidulafungin, several covariates have been investigated.

In a population analysis of 225 patients, a two-compartment model indicated that body weight and gender influenced clearance, while weight was also a predictor of the central volume of distribution. nih.gov However, these covariates accounted for less than 20% of the inter-subject variability and were not deemed clinically relevant. nih.gov Other studies in critically ill patients have also identified total body weight as a significant covariate for clearance. asm.orgresearchgate.net More recent analyses have suggested that lean body weight (LBW) and adjusted body weight (AdjBW) may be more influential covariates than total body weight on anidulafungin's pharmacokinetic parameters. asm.org Factors such as serum albumin levels and Sequential Organ Failure Assessment (SOFA) score have also been explored as potential covariates in specific patient populations. researchgate.net

Population Pharmacokinetic Modeling Methodologies

Investigation of Anidulafungin Metabolismopenaccessjournals.com

Understanding the metabolic fate of a drug is crucial. Anidulafungin has a unique degradation profile that distinguishes it from many other antifungal agents.

Unlike drugs metabolized by the liver's cytochrome P450 (CYP450) enzyme system, anidulafungin does not undergo hepatic metabolism. pfizermedicalinformation.comdrugbank.com It is not a substrate, inducer, or inhibitor of CYP450 isoenzymes. pfizermedicalinformation.comdrugbank.com Instead, anidulafungin undergoes slow, spontaneous chemical degradation at physiological temperature and pH. openaccessjournals.comdrugbank.com It initially degrades into an inactive, open-ringed peptide product, which is then further broken down by non-specific peptidases. openaccessjournals.com The resulting degradation products are primarily eliminated through the biliary route into the feces, with minimal amounts found in the urine. openaccessjournals.comdrugbank.com This lack of enzymatic metabolism is a key reason for anidulafungin's minimal drug-drug interaction profile. openaccessjournals.comnih.gov

Stable isotopes, such as the deuterium (B1214612) in this compound, are invaluable tools for studying drug metabolism and pharmacokinetics without the need for radioactive compounds. clearsynth.comjuniperpublishers.com The use of deuterium substitution can help in several ways:

Metabolic Probes: Deuterated compounds can be used as tracers to follow the metabolic fate of a drug in the body. clearsynth.comjuniperpublishers.com By analyzing biological samples for the presence of the deuterated drug and its metabolites, researchers can map out metabolic pathways. grafiati.com

Internal Standards: As previously mentioned, the most common use of this compound is as an internal standard in bioanalytical assays. nih.govresearchgate.net This ensures the high accuracy needed to build reliable pharmacokinetic models and to understand the disposition of the drug.

Investigating Kinetic Isotope Effects: The replacement of hydrogen with deuterium can sometimes slow down the rate of metabolic reactions that involve the breaking of a carbon-hydrogen bond. juniperpublishers.com While the primary purpose of this compound is as an analytical standard, this principle is widely used in drug development to intentionally slow metabolism, potentially improving a drug's pharmacokinetic profile. juniperpublishers.com

The development and use of stable isotope-labeled compounds like this compound are central to modern drug research, enabling a deeper and more precise understanding of a drug's interaction with the body. clearsynth.comnih.gov

Assessment of Hepatic Metabolism via Cytochrome P450 Enzymes

Research has consistently demonstrated that anidulafungin is not metabolized by the hepatic cytochrome P450 (CYP450) enzyme system. nih.govdrugbank.comwikipedia.orgpfizermedicalinformation.comnih.gov In vitro studies using human liver microsomes and hepatocytes have shown no significant metabolism of the compound by CYP450 isoforms. pfizermedicalinformation.comnih.gov Consequently, anidulafungin is not a substrate, inducer, or inhibitor of these enzymes, minimizing the potential for drug-drug interactions with medications that are metabolized through these pathways. nih.govwikipedia.orgpfizermedicalinformation.comnih.gov

The use of deuterated compounds like this compound is a common strategy in drug metabolism studies to investigate kinetic isotope effects, which can reveal the rate-limiting steps in enzyme-mediated reactions. However, given that anidulafungin's clearance is independent of enzymatic pathways such as the CYP450 system, the application of this compound to assess hepatic metabolism is not a primary research approach. Instead, its utility is found in accurately measuring the concentration of the parent drug during pharmacokinetic studies. In a study analyzing anidulafungin concentrations in critically ill patients, stable-isotope-labeled [2H]11anidulafungin was employed as an internal standard for high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) analysis, ensuring the precision of the pharmacokinetic data. asm.org

Non-Enzymatic Degradation as a Primary Elimination Pathway

The principal route of elimination for anidulafungin is a unique process of slow, non-enzymatic chemical degradation. nih.govwikipedia.orgnih.gov At physiological temperature and pH, the anidulafungin molecule undergoes spontaneous hydrolysis, leading to the opening of its cyclic peptide ring. nih.govwikipedia.org This process results in a primary degradation product that is devoid of antifungal activity. nih.gov This initial degradation product is then further broken down by general peptidases. nih.gov

The final degradation products are primarily eliminated through the biliary route into the feces, with very little of the unchanged drug or its metabolites being excreted in the urine. wikipedia.orgnih.govnih.gov This clearance mechanism, being non-enzymatic and independent of liver or kidney function, means that dosage adjustments are generally not required for patients with hepatic or renal impairment. wikipedia.orgnih.gov While radiolabeled compounds are used in mass balance studies to trace the elimination pathways of drugs, the specific use of this compound to investigate the kinetics of this non-enzymatic degradation pathway is not documented in the available scientific literature. The stability of the carbon-deuterium bond would not significantly alter the rate of this slow chemical hydrolysis, making it an unsuitable tool for probing this specific elimination mechanism.

In Vitro Pharmacodynamic (PD) Characterization

The in vitro pharmacodynamic properties of anidulafungin have been extensively studied to establish its efficacy against various fungal species. These studies focus on the relationship between drug concentration and its antifungal effect over time. As the pharmacodynamic activity is a function of the parent molecule's interaction with its fungal target (β-(1,3)-D-glucan synthase), the use of a deuterated analog like this compound is not relevant for these assessments, as it is not expected to alter the interaction with the target enzyme. The following data pertains to the non-deuterated anidulafungin.

Establishing PK/PD Indices in Preclinical Models

Pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for predicting the clinical efficacy of an antimicrobial agent and for establishing optimal dosing regimens. For anidulafungin, the primary PK/PD indices that correlate with treatment success against Candida species are the ratio of the maximum free drug concentration to the minimum inhibitory concentration (fCmax/MIC) and the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC). nih.gov

In preclinical murine models of disseminated candidiasis, both the Cmax/MIC and AUC/MIC ratios have been shown to be strong predictors of treatment efficacy. nih.gov The prolonged post-antifungal effect of anidulafungin contributes to the significance of these exposure-based indices.

Below is a table summarizing key findings from in vitro pharmacodynamic studies of anidulafungin against Candida glabrata, a common fungal pathogen.

**Table 1: In Vitro Activity of Anidulafungin against *Candida glabrata***

Parameter Anidulafungin Value (μg/ml) Caspofungin Value (μg/ml) Reference
MIC Range 0.125 - 4 1 - 64 researchgate.net
MFC Range 0.25 - 8 1 - ≥128 researchgate.net

Data from a study of 18 C. glabrata isolates. MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration).

Evaluation of Post-Antifungal Effect (PAFE)

The post-antifungal effect (PAFE) refers to the persistent suppression of fungal growth even after the drug concentration has fallen below the MIC. Anidulafungin exhibits a significant and prolonged PAFE against various Candida species. researchgate.net This sustained effect is an important pharmacodynamic characteristic, as it allows for less frequent dosing while maintaining antifungal pressure on the pathogen.

In one study, a 1-hour exposure to anidulafungin resulted in regrowth inhibition of all 12 tested Candida isolates (including C. albicans, C. glabrata, C. parapsilosis, and C. krusei) for at least 12 hours after the drug was removed. researchgate.net This prolonged PAFE is associated with significant damage to the fungal cell wall.

Table 2: Post-Antifungal Effect (PAFE) of Anidulafungin

Candida Species Anidulafungin Concentration Exposure Time PAFE Duration (hours) Reference
C. albicans 16x MIC 1 hour ≥12 researchgate.net
C. glabrata 16x MIC 1 hour ≥12 researchgate.net
C. parapsilosis 16x MIC 1 hour ≥12 researchgate.net
C. krusei 16x MIC 1 hour ≥12 researchgate.net

Applications of Anidulafungin D11 As a Research Standard and Tool

Role in Analytical Method Development and Validation

The development and validation of robust analytical methods are fundamental to pharmaceutical science, ensuring the accuracy and reliability of drug measurements. Anidulafungin-d11 plays a crucial role in this process, primarily as an internal standard in chromatographic and mass spectrometric assays. clearsynth.comaxios-research.com Its chemical properties are nearly identical to the parent drug, Anidulafungin (B1665494), but its distinct mass allows it to be differentiated by a mass spectrometer. nih.gov

During method development for quantifying Anidulafungin, researchers utilize this compound to optimize various parameters. This includes the mobile phase composition, column selection, flow rate, and injection volume in High-Performance Liquid Chromatography (HPLC) systems. rasayanjournal.co.in The goal is to achieve a clear separation of Anidulafungin from other components in a sample, including its own metabolites or degradation products. nih.gov For instance, a challenge in Anidulafungin analysis is the presence of an isobaric open-ring form, which can interfere with accurate quantification. nih.gov Methods must be specifically developed to separate these two forms. nih.gov

Validation of these methods, often following guidelines from regulatory bodies like the ICH, involves assessing linearity, accuracy, precision, and robustness. rasayanjournal.co.in this compound is critical in these validation studies to demonstrate that the method can consistently and accurately measure Anidulafungin concentrations across a specific range. researchgate.net

Use in Quality Control (QC) and Reference Standard Traceability

In the pharmaceutical industry, Quality Control (QC) ensures that manufactured drugs meet their specifications for identity, strength, quality, and purity. This compound serves as a vital reference standard in QC laboratories. axios-research.com It is used to calibrate analytical instruments and to prepare quality control samples that are analyzed alongside test samples of Anidulafungin. nih.gov

The use of a well-characterized standard like this compound ensures the traceability of analytical results. axios-research.com This means that the measurements made by a QC lab can be reliably linked to a known standard, providing confidence in the quality of the final drug product. axios-research.com Suppliers of this compound provide a comprehensive Certificate of Analysis (COA) that details its purity and characterization, which is essential for regulatory submissions like Abbreviated New Drug Applications (ANDAs). axios-research.comclearsynth.com

Enabling Accurate Quantitative Analysis of Anidulafungin in Biological Matrices

Determining the concentration of a drug in biological matrices such as plasma, serum, or tissue is fundamental to understanding its pharmacokinetics. mdpi.comresearchgate.net However, these matrices are complex and can interfere with the analytical signal of the drug, a phenomenon known as the matrix effect. chromatographyonline.com this compound, as a stable isotope-labeled internal standard (SIL-IS), is the gold standard for mitigating these effects in liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.govscispace.com

Because this compound has nearly identical physicochemical properties to Anidulafungin, it behaves similarly during sample preparation (e.g., protein precipitation) and chromatographic separation. chromatographyonline.comscispace.com Any loss of analyte during these steps or any ion suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard to the same extent. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification. nih.gov

Several LC-MS/MS methods have been developed for the quantification of Anidulafungin in human plasma, utilizing this compound as the internal standard. nih.govnih.gov These methods are crucial for therapeutic drug monitoring and for conducting pharmacokinetic studies in various patient populations. nih.govnih.gov

Table 1: LC-MS/MS Method Parameters for Anidulafungin Quantification using this compound

ParameterStudy 1 nih.govStudy 2 nih.gov
Chromatography HP 1100 series pump with a Sciex API 4000 triple-quadrupole mass spectrometerTwo-dimensional liquid chromatography (online-SPE/reversed phase LC) coupled to a tandem-quadrupole mass spectrometer
Column BDS Hypersil C8 (2.1 by 100 mm, 5 μm)Oasis HLB cartridge column (online SPE), Nucleodur Gravity C18 column (reversed-phase)
Mobile Phase A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrileNot specified
Internal Standard Stable-isotope-labeled [2H]11anidulafunginAscomycin
Ionization Mode Negative-ion electrospray ionizationPositive ionization mode
Monitored Transitions (m/z) Anidulafungin: 1138.6→898.5, Internal Standard: 1149.6→909.7Not specified
Dynamic Range 0.05 to 20 μg/ml0.04-10 µg/mL
Sample Preparation Protein precipitation with methanol (B129727)Protein precipitation with 80:20 MeOH-0.2 M ZnSO4 (v/v)

Facilitating Comparative Studies of Anidulafungin Formulations (e.g., Nanoparticles)

The development of novel drug delivery systems, such as nanoparticle formulations, aims to improve the therapeutic profile of existing drugs. When comparing the performance of a new formulation to a conventional one, it is essential to have accurate analytical methods to measure the drug's concentration in various samples.

While direct studies on this compound's use in comparing nanoparticle formulations are not prevalent in the provided search results, its role as an internal standard in bioanalytical methods is directly applicable. The accuracy and precision afforded by using this compound would be critical in pharmacokinetic studies comparing a nano-formulation of Anidulafungin to its standard intravenous solution. Such studies would assess parameters like bioavailability, distribution, and clearance, providing the necessary data to evaluate the efficacy and safety of the new formulation.

Utility in Drug Discovery and Development Pipeline Methodologies

This compound is a valuable tool throughout the drug discovery and development pipeline. axios-research.com Mass spectrometry, a technique where deuterated standards are heavily utilized, has broad applications in pharmaceutical analysis, including drug discovery, ADME (absorption, distribution, metabolism, and elimination) studies, and preclinical development. thermofisher.com

In early drug discovery, Anidulafungin itself has been identified in a fragment-based drug discovery (FBDD) approach as a potential candidate for repurposing for other indications, such as Alzheimer's disease. nih.gov While this doesn't directly involve this compound, the subsequent development and analytical testing of such a repurposed drug would rely on the same principles of using deuterated standards for accurate quantification.

Furthermore, in the development of new antifungal agents, Anidulafungin and its deuterated standard can serve as comparators or tools. For instance, in studies evaluating new antifungal compounds, Anidulafungin is often used as a reference drug to compare efficacy and susceptibility. nih.govnih.gov The analytical methods underpinning these comparative studies would be strengthened by the use of this compound to ensure accurate measurements of the reference compound. The development of multiplex assays that can simultaneously quantify multiple antifungal drugs, including Anidulafungin, also relies on the availability of high-quality internal standards like this compound to ensure the accuracy of each analyte's measurement. nih.govnih.gov

Future Research Directions and Advanced Methodological Frontiers

Novel Isotopic Labeling Strategies for Anidulafungin (B1665494) and Analogs

The synthesis of isotopically labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. While Anidulafungin-d11 is a commercially available deuterated standard, future research is directed towards more diverse and strategic isotopic labeling of anidulafungin and its analogs. nih.govnih.gov These strategies aim to provide deeper insights into the molecule's metabolic fate, mechanism of action, and interaction with biological systems.

Key Research Areas:

Stable Isotope Labeling with ¹³C and ¹⁵N: Moving beyond deuterium (B1214612), the incorporation of heavy carbon (¹³C) and nitrogen (¹⁵N) isotopes into the anidulafungin structure offers distinct advantages. sigmaaldrich.com For instance, ¹³C-labeled anidulafungin can be used in nuclear magnetic resonance (NMR) spectroscopy to probe structural changes upon binding to its target, β-(1,3)-D-glucan synthase. sigmaaldrich.com Uniform or selective ¹³C and ¹⁵N labeling can help elucidate the biosynthetic pathways of echinocandins in their producing organisms, potentially enabling the bioengineering of novel and more potent antifungal agents. nih.govnih.gov

Positional Isotopic Labeling: The strategic placement of isotopes at specific atomic positions within the anidulafungin molecule can provide granular information about its metabolic stability. For example, labeling at sites susceptible to metabolic modification can help identify and quantify metabolites with greater precision. This approach is invaluable for understanding the chemical degradation pathway of anidulafungin, which is known to undergo slow degradation at physiological pH and temperature. europa.euwikipedia.org

Isotope-Labeled Analogs: The synthesis of isotopically labeled versions of anidulafungin analogs, such as rezafungin (CD101), which is a structural analogue of anidulafungin, can facilitate comparative studies of their pharmacokinetic and pharmacodynamic (PK/PD) properties. plos.org This can accelerate the development of next-generation echinocandins with improved stability and efficacy.

These novel labeling strategies, as detailed in the table below, will generate a new generation of research tools to unravel the complex biology of anidulafungin and its derivatives.

Labeling StrategyIsotope(s)Potential ApplicationResearch Benefit
Uniform Labeling¹³C, ¹⁵NBiosynthesis studies, NMR structural analysisElucidation of biosynthetic pathways, understanding drug-target interactions. nih.govsigmaaldrich.com
Site-Specific Labeling²H, ¹³CMetabolite identification, stability studiesPrecise tracking of metabolic transformations and degradation pathways. mdpi.comuu.nl
Analog Labeling²H, ¹³C, ¹⁵NComparative PK/PD studiesAccelerating the development of new echinocandin drugs. plos.org

Integration of this compound in Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. This compound, as a high-fidelity tracer, can be a critical tool in systems-level investigations of fungal pathogens and their response to antifungal treatment.

By using this compound in combination with quantitative "omics" technologies (proteomics, metabolomics, transcriptomics), researchers can build comprehensive models of how the drug impacts the entire fungal cell. For example, quantitative proteomics can reveal changes in the expression of thousands of proteins in response to anidulafungin treatment, while metabolomics can simultaneously measure fluctuations in hundreds of metabolites. researchgate.netnih.govmdpi.com

The precise quantification enabled by this compound as an internal standard is crucial for the accuracy of these multi-omics datasets. asm.org This integrated approach can help to:

Identify novel drug targets and resistance mechanisms.

Uncover synergistic or antagonistic interactions with other drugs.

Characterize the global cellular response to cell wall stress.

The ultimate goal is to develop predictive models that can simulate the effect of anidulafungin on fungal pathogens under different conditions, leading to more effective and personalized treatment strategies.

Advancements in Analytical Technologies for Complex Pharmaceutical Matrices

The accurate quantification of anidulafungin in complex biological matrices such as plasma, tissue, and cerebrospinal fluid is essential for both clinical monitoring and research. researchgate.nettandfonline.comnih.gov this compound is instrumental in achieving the required levels of sensitivity and specificity in these analyses, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). asm.orgasm.orgresearchgate.net

Future advancements in this area will focus on:

Higher Sensitivity Assays: The development of ultra-sensitive LC-MS/MS methods capable of detecting picogram or even femtogram levels of anidulafungin. This will be particularly important for studies involving microdosing or analyzing drug concentrations in difficult-to-access tissue compartments.

Multiplexed Analysis: The simultaneous quantification of multiple antifungal agents (e.g., echinocandins, azoles, and polyenes) and their metabolites in a single analytical run. asm.org This is highly relevant in clinical settings where combination therapy is common. This compound, along with other isotopically labeled internal standards, is key to the success of these multiplexed assays.

Matrix Effect Mitigation: Complex biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Advanced sample preparation techniques and novel ionization sources are being developed to minimize these matrix effects. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. asm.org

The table below summarizes the key analytical parameters for the quantification of anidulafungin using LC-MS/MS with this compound as an internal standard.

ParameterTypical Value/RangeSignificance
Lower Limit of Quantification (LLOQ)0.05 - 0.1 µg/mLDefines the lowest concentration that can be reliably measured. asm.org
Dynamic Range0.05 - 20 µg/mLThe concentration range over which the assay is accurate and precise. asm.org
Intra- and Inter-assay Precision (CV%)< 15%A measure of the reproducibility of the assay. asm.org
Accuracy (% Bias)± 15%How close the measured value is to the true value. asm.org

Development of Predictive In Vitro-In Vivo Correlation Models

Establishing a clear relationship between the in vitro activity of an antifungal drug and its in vivo efficacy is a major challenge in drug development. Pharmacokinetic/pharmacodynamic (PK/PD) modeling aims to bridge this gap by correlating drug exposure with therapeutic outcomes. researchgate.netnih.govspringermedizin.detandfonline.com

This compound plays a critical, albeit indirect, role in the development of robust in vitro-in vivo correlation (IVIVC) models. The precise pharmacokinetic data generated using this compound as an internal standard is a prerequisite for building these models. asm.org

Future research in this area will focus on:

Integrating Mechanistic Data: Incorporating data from systems biology studies (as described in section 7.2) into PK/PD models to create more mechanistic and predictive IVIVC models.

Population PK/PD Modeling: Analyzing data from large patient populations to identify factors that contribute to variability in drug response. asm.org This can help to personalize dosing regimens for different patient populations.

Preclinical Models: The development of more sophisticated preclinical models, such as hollow-fiber infection models and advanced animal models, that more accurately mimic human infections. nih.govnih.gov These models, when combined with precise PK data, can significantly improve the predictive power of IVIVC.

A successful IVIVC model for anidulafungin would be a powerful tool for optimizing dosing regimens, predicting clinical outcomes, and guiding the development of new antifungal agents.

Exploration of this compound in Proteomic and Metabolomic Studies Relevant to Fungal Pathogenesis

Proteomics and metabolomics have emerged as powerful tools for investigating the molecular basis of fungal pathogenesis. researchgate.netnih.govmdpi.commdpi.com These technologies allow for the global analysis of proteins and metabolites, providing a snapshot of the fungal cell's functional state during infection.

The use of this compound in these studies, while not directly probing the proteome or metabolome, is essential for ensuring the quantitative accuracy of parallel pharmacokinetic measurements. This allows researchers to precisely correlate drug exposure with changes in the fungal proteome and metabolome.

Future research applications include:

Identifying Virulence Factors: Using quantitative proteomics to identify proteins that are upregulated during infection and targeted by anidulafungin. mdpi.comnih.gov

Understanding Drug Resistance: Analyzing the proteomic and metabolomic profiles of drug-resistant fungal strains to identify the molecular mechanisms of resistance. nih.govmdpi.com

Host-Pathogen Interactions: Investigating how anidulafungin modulates the interaction between the fungal pathogen and the host immune system at the molecular level. nih.govmdpi.com

By integrating quantitative PK data obtained using this compound with multi-omics data, researchers can gain unprecedented insights into the complex interplay between the drug, the pathogen, and the host. This knowledge is crucial for the development of novel therapeutic strategies to combat life-threatening fungal infections.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the in vitro efficacy of Anidulafungin-d11 against Candida species?

  • Methodological Answer: Standard protocols include minimum inhibitory concentration (MIC) assays using CLSI or EUCAST guidelines, supplemented with time-kill studies to evaluate concentration-dependent activity. Analytical methods such as HPLC or mass spectrometry (e.g., MALDI-TOF) are critical for quantifying drug stability and degradation products . For deuterated analogs like this compound, isotope-specific mass spectrometry is recommended to distinguish metabolic pathways from non-deuterated forms .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in critically ill patients?

  • Methodological Answer: PK studies should prioritize population pharmacokinetic modeling to account for variable organ function (e.g., hepatic impairment) and drug-drug interactions. Sampling strategies must include peak/trough measurements and use automated systems (e.g., BCSXP®) for reproducibility . Adjust dosing regimens based on creatinine clearance and albumin levels, as protein binding impacts free drug concentration .

Q. What are the key considerations for validating this compound stability in preclinical formulations?

  • Methodological Answer: Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal conditions. Use validated stability-indicating assays (e.g., UPLC-MS) to monitor deuterium retention and excipient compatibility. Reference the CAS 166663-25-8 for structural verification and ensure compliance with ICH guidelines for photostability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data between Anidulafungin and fluconazole across Candida species?

  • Methodological Answer: Perform stratified analyses by species (e.g., C. albicans vs. non-albicans) and resistance profiles. In the 2007 trial, Anidulafungin showed superior success rates (75.6% vs. 60.2%) in non-neutropenic patients, but discrepancies arise in trials with higher non-albicans prevalence. Use multivariate regression to adjust for confounders like prior azole exposure and biofilm formation .

Q. What strategies identify β-glucan synthase mutations conferring resistance to this compound?

  • Methodological Answer: Employ whole-genome sequencing of resistant isolates paired with in vitro mutagenesis. Correlate mutations (e.g., FKS1 hotspot mutations) with elevated MICs using EUCAST breakpoints. Combinatorial assays with caspofungin or micafungin can differentiate class-specific resistance mechanisms .

Q. How does deuterium labeling in this compound enhance metabolic stability studies in hepatic models?

  • Methodological Answer: Use deuterium isotope effects (DIE) to track hepatic CYP3A4 metabolism. Compare plasma half-life (t½) and metabolite profiles (via LC-HRMS) between Anidulafungin and this compound in microsomal assays. Deuterium retention at critical positions (e.g., ornithine side chains) indicates reduced first-pass metabolism .

Q. What statistical approaches address variability in PK/PD correlations for this compound in immunocompromised cohorts?

  • Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to sparse sampling data. Incorporate covariates like APACHE II scores and invasive candidiasis severity. Bayesian forecasting can individualize dosing in real-time, leveraging prior data from critically ill patients .

Key Considerations for Experimental Design

  • Contradiction Analysis: When comparing trial outcomes (e.g., vs. 6), account for differences in Candida species distribution, dosing regimens, and endpoint definitions (e.g., "success" criteria). Meta-analyses should weight studies by sample size and methodological rigor .
  • Ethical Compliance: For deuterated analogs, ensure regulatory approval for isotopic use in human trials, including radiation safety assessments (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.